molecular formula C4H7NO3 B1594093 (S)-2-Amino-4-oxobutanoic acid CAS No. 2338-03-6

(S)-2-Amino-4-oxobutanoic acid

Cat. No.: B1594093
CAS No.: 2338-03-6
M. Wt: 117.10 g/mol
InChI Key: HOSWPDPVFBCLSY-VKHMYHEASA-N
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Description

(S)-2-Amino-4-oxobutanoic acid, also known as L-aspartic acid β-semialdehyde, is an intermediate in the biosynthesis of several essential amino acids, including lysine, methionine, and threonine. This compound plays a crucial role in various metabolic pathways and is of significant interest in both biochemical and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-oxobutanoic acid typically involves the reduction of aspartic acid derivatives. One common method is the reduction of aspartic acid β-semialdehyde using sodium borohydride under controlled conditions. Another approach involves the enzymatic conversion of aspartic acid to its β-semialdehyde form using specific dehydrogenases.

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. Genetically engineered strains of bacteria, such as Escherichia coli, are used to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis. This method is advantageous due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aspartic acid.

    Reduction: Reduction reactions can convert it to aspartic acid β-semialdehyde.

    Substitution: It can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Aspartic acid.

    Reduction: Aspartic acid β-semialdehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-4-oxobutanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme mechanisms.

    Medicine: Research focuses on its potential therapeutic applications, including its role in amino acid metabolism disorders.

    Industry: It is used in the production of amino acids and other biochemicals through fermentation processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-oxobutanoic acid involves its role as an intermediate in amino acid biosynthesis. It acts as a substrate for various enzymes, including dehydrogenases and transaminases, which catalyze its conversion to other essential amino acids. The molecular targets include specific enzymes in the metabolic pathways of lysine, methionine, and threonine biosynthesis.

Comparison with Similar Compounds

Similar Compounds

    Aspartic acid: A precursor in the biosynthesis of (S)-2-Amino-4-oxobutanoic acid.

    Aspartic acid β-semialdehyde: A direct reduction product of this compound.

    Lysine: An essential amino acid synthesized from this compound.

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of multiple essential amino acids. Its ability to participate in various chemical reactions and its significance in metabolic pathways make it a compound of great interest in both research and industrial applications.

Properties

CAS No.

2338-03-6

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

(2S)-2-amino-4-oxobutanoic acid

InChI

InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1

InChI Key

HOSWPDPVFBCLSY-VKHMYHEASA-N

SMILES

C(C=O)C(C(=O)O)N

Isomeric SMILES

C(C=O)[C@@H](C(=O)O)N

Canonical SMILES

C(C=O)C(C(=O)O)N

Key on ui other cas no.

15106-57-7

physical_description

Solid

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-4-oxobutanoic acid
Reactant of Route 2
(S)-2-Amino-4-oxobutanoic acid
Reactant of Route 3
(S)-2-Amino-4-oxobutanoic acid
Reactant of Route 4
(S)-2-Amino-4-oxobutanoic acid
Reactant of Route 5
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Reactant of Route 6
(S)-2-Amino-4-oxobutanoic acid

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